

# A Comparative Analysis of Henagliflozin and Empagliflozin for Cardiovascular Risk Reduction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Henagliflozin |           |  |  |
| Cat. No.:            | B607935       | Get Quote |  |  |

A guide for researchers, scientists, and drug development professionals.

In the rapidly evolving landscape of treatments for type 2 diabetes (T2D), sodium-glucose cotransporter-2 (SGLT2) inhibitors have emerged as a class of drugs with significant cardiovascular benefits, independent of their glucose-lowering effects. This guide provides a detailed comparison of two SGLT2 inhibitors: Empagliflozin, a well-established agent with robust cardiovascular outcome data, and **Henagliflozin**, a newer molecule in this class.

This comparison aims to provide an objective overview based on available experimental data. It is important to note at the outset that while extensive cardiovascular outcome trial data is available for Empagliflozin, **Henagliflozin**'s clinical development has primarily focused on glycemic control, with cardiovascular outcomes assessed as secondary endpoints in phase 3 trials. No head-to-head cardiovascular outcome trials comparing **Henagliflozin** and Empagliflozin have been published to date.

# Empagliflozin: A Profile of Cardiovascular Protection

Empagliflozin has been extensively studied in the landmark EMPA-REG OUTCOME trial, which demonstrated its superiority in reducing cardiovascular events in patients with T2D and established cardiovascular disease.[1][2]

## Quantitative Data from the EMPA-REG OUTCOME Trial





Check Availability & Pricing

The following table summarizes the key cardiovascular outcomes from the EMPA-REG OUTCOME trial.



| Outcome                                                             | Empagliflozin<br>(Pooled 10 mg<br>and 25 mg<br>doses)<br>(N=4687) | Placebo<br>(N=2333) | Hazard Ratio<br>(95.02% CI) | P-value for<br>Superiority |
|---------------------------------------------------------------------|-------------------------------------------------------------------|---------------------|-----------------------------|----------------------------|
| Primary Composite Outcome                                           |                                                                   |                     |                             |                            |
| 3-Point MACE (CV death, nonfatal MI, nonfatal stroke)               | 10.5%                                                             | 12.1%               | 0.86 (0.74–0.99)            | 0.04[3]                    |
| Key Secondary<br>Composite<br>Outcome                               |                                                                   |                     |                             |                            |
| 4-Point MACE + (3-Point MACE + hospitalization for unstable angina) | 12.8%                                                             | 14.3%               | 0.89 (0.78–1.01)            | 0.08[3]                    |
| Other Cardiovascular Outcomes                                       |                                                                   |                     |                             |                            |
| Cardiovascular<br>Death                                             | 3.7%                                                              | 5.9%                | 0.62 (0.49–0.77)            | <0.001[3]                  |
| Hospitalization for Heart Failure                                   | 2.7%                                                              | 4.1%                | 0.65 (0.50–0.85)            | 0.002[1][3]                |
| All-Cause<br>Mortality                                              | 5.7%                                                              | 8.3%                | 0.68 (0.57–0.82)            | <0.001[3]                  |
| Nonfatal<br>Myocardial<br>Infarction                                | 4.8%                                                              | 5.4%                | 0.87 (0.70–1.09)            | 0.23[1]                    |



| Nonfatal Stroke | 3.5% | 3.0% | 1.24 (0.92–1.67) | 0.26[1] |  |
|-----------------|------|------|------------------|---------|--|
|                 |      |      |                  |         |  |

### **Experimental Protocol: EMPA-REG OUTCOME Trial**

The EMPA-REG OUTCOME trial was a multicenter, randomized, double-blind, placebocontrolled clinical trial designed to assess the cardiovascular safety and efficacy of Empagliflozin.[4][5]

- Patient Population: The trial enrolled 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[1][2] Eligible patients had a glycated hemoglobin (HbA1c) level of 7.0% to 10.0% and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m².[5][6]
- Study Design: Patients were randomized in a 1:1:1 ratio to receive once-daily Empagliflozin 10 mg, Empagliflozin 25 mg, or a matching placebo, in addition to standard of care.[1] Investigators were encouraged to treat cardiovascular risk factors to achieve optimal standard of care according to local guidelines.[5][6]
- Endpoints: The primary outcome was a composite of cardiovascular death, nonfatal
  myocardial infarction, or nonfatal stroke (3-Point MACE).[3] The key secondary outcome was
  a composite of the primary outcome plus hospitalization for unstable angina.[3]
   Cardiovascular and safety events were prospectively adjudicated by independent
  committees.[3]
- Statistical Analysis: The trial was designed to continue until at least 691 primary outcome
  events had occurred, providing sufficient statistical power to assess non-inferiority and
  subsequently superiority.[4] A Cox proportional-hazards model was used to analyze the time
  to the first occurrence of the primary and key secondary outcomes.

# Henagliflozin: Emerging Data on a Novel SGLT2 Inhibitor

**Henagliflozin** is a more recently developed SGLT2 inhibitor. Available data from a phase 3 monotherapy trial demonstrate its efficacy in glycemic control and favorable effects on cardiovascular risk factors such as body weight and blood pressure.[7]



### Quantitative Data from a Phase 3 Monotherapy Trial

The following table summarizes the effects of **Henagliflozin** on key cardiovascular risk factors after 24 weeks of treatment in patients with type 2 diabetes inadequately controlled with diet and exercise.

| Outcome                                     | Henagliflozin 5 mg       | Henagliflozin 10 mg         |
|---------------------------------------------|--------------------------|-----------------------------|
| Change in Body Weight (kg)                  | -1.3 (placebo-adjusted)  | -1.5 (placebo-adjusted)[7]  |
| Change in Systolic Blood<br>Pressure (mmHg) | -5.1 (placebo-adjusted)  | -4.4 (placebo-adjusted)[7]  |
| Change in HbA1c (%)                         | -0.91 (placebo-adjusted) | -0.94 (placebo-adjusted)[7] |

## Experimental Protocol: Henagliflozin Phase 3 Monotherapy Trial

This was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[7]

- Patient Population: The study enrolled 468 patients with type 2 diabetes and an HbA1c between 7.0% and 10.5% who were inadequately controlled by diet and exercise alone.
- Study Design: Patients were randomly assigned in a 1:1:1 ratio to receive once-daily placebo, Henagliflozin 5 mg, or Henagliflozin 10 mg.[7] The study included a 24-week double-blind period followed by a 28-week extension period where patients on placebo were switched to Henagliflozin.[7]
- Endpoints: The primary endpoint was the change in HbA1c from baseline after 24 weeks.[7]
   Secondary endpoints included changes in fasting plasma glucose, body weight, and blood pressure.
- Statistical Analysis: The primary efficacy analysis was performed on the full analysis set using an analysis of covariance (ANCOVA) model.

### **Mechanisms of Cardiovascular Risk Reduction**



The cardiovascular benefits of SGLT2 inhibitors are believed to be multifactorial, extending beyond their glucose-lowering effects.[8][9]

### **General Mechanism of Action for SGLT2 Inhibitors**

The foundational mechanism of SGLT2 inhibitors involves the blockade of glucose and sodium reabsorption in the proximal tubules of the kidneys. This leads to glucosuria and natriuresis, which in turn contribute to a cascade of beneficial hemodynamic and metabolic effects.[8][9] [10] These include reductions in plasma volume, blood pressure, and arterial stiffness, as well as weight loss.[8][9]





Click to download full resolution via product page

Caption: General mechanism of SGLT2 inhibitors on cardiovascular risk factors.





# Signaling Pathways Implicated in Empagliflozin's Cardioprotective Effects

Beyond the systemic effects, Empagliflozin is thought to exert direct effects on the myocardium and vasculature through various signaling pathways. These include modulation of cardiac metabolism, reduction of oxidative stress and inflammation, and effects on ion channels.[11] [12][13]



Click to download full resolution via product page

Caption: Proposed signaling pathways for Empagliflozin's cardiovascular benefits.

## **Comparative Summary and Future Directions**

Empagliflozin has a well-documented record of reducing the risk of major adverse cardiovascular events, particularly cardiovascular death and hospitalization for heart failure, in high-risk patients with type 2 diabetes. This is supported by a large, dedicated cardiovascular outcome trial. Its mechanisms of action are thought to be a combination of favorable hemodynamic effects and direct cardiac and vascular benefits.

### Validation & Comparative





Henagliflozin has demonstrated efficacy in improving glycemic control and positively impacting cardiovascular risk factors such as body weight and blood pressure. As a member of the SGLT2 inhibitor class, it is anticipated to share the class-wide cardiovascular benefits. However, dedicated cardiovascular outcome trials are necessary to substantiate this and to define its specific profile in cardiovascular risk reduction.

For the research and drug development community, the key takeaway is the difference in the maturity of the clinical data. While Empagliflozin's role in cardiovascular risk reduction is established, **Henagliflozin** represents a newer agent for which such data is not yet available. Future research, including head-to-head comparative trials and real-world evidence studies, will be crucial to fully elucidate the comparative effectiveness of these two agents in mitigating cardiovascular risk. Network meta-analyses of SGLT2 inhibitors have provided some insights into the relative effects of different drugs in this class, though **Henagliflozin** has not been included in these analyses to date.[14][15][16][17] These analyses suggest potential differences among SGLT2 inhibitors, reinforcing the need for direct comparative data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients American College of Cardiology [acc.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaken.net [pharmaken.net]
- 4. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Empagliflozin Reduced Mortality and Hospitalization for Heart Failure Across the Spectrum of Cardiovascular Risk in the EMPA-REG OUTCOME Trial - PMC [pmc.ncbi.nlm.nih.gov]



- 7. Henagliflozin monotherapy in patients with type 2 diabetes inadequately controlled on diet and exercise: A randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects and mechanisms of sodium-glucose cotransporter-2 inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2)
   Inhibitors: A State-of-the-Art Review PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]
- 11. Mechanistic insights of Empagliflozin mediated cardiac benefits: Nearing the starting line
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. Empagliflozin ameliorates diabetic cardiomyopathy probably via activating AMPK/PGC-1α and inhibiting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reccardioclinics.org [reccardioclinics.org]
- 14. Impact of SGLT2 inhibitors on patient outcomes: a network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cardiovascular Outcomes Trials New Antidiabetic Drug | CFR Journal [cfrjournal.com]
- 17. Cardiovascular outcomes in patients treated with sodium-glucose transport protein 2 inhibitors, a network meta-analysis of randomized trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Henagliflozin and Empagliflozin for Cardiovascular Risk Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#henagliflozin-versus-empagliflozin-for-cardiovascular-risk-reduction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com